molecular formula C15H26Cl2N2O2 B1392856 2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol dihydrochloride CAS No. 1273578-03-2

2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol dihydrochloride

Cat. No.: B1392856
CAS No.: 1273578-03-2
M. Wt: 337.3 g/mol
InChI Key: CLFUTRIDIRXXLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol dihydrochloride is a chemical compound with the molecular formula C15H26Cl2N2O2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring substituted with an ethoxybenzyl group and an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol dihydrochloride typically involves the reaction of 4-ethoxybenzyl chloride with piperazine, followed by the addition of ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The ethoxybenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of piperazine, including 2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol dihydrochloride, exhibit notable biological activities:

  • Analgesic Properties : Similar compounds have shown analgesic effects comparable to traditional opioids like codeine, but with a reduced risk of dependency. This positions them as potential alternatives for pain management therapies.
  • Neuropharmacological Effects : Studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression. Its ability to modulate serotonin and dopamine pathways makes it a candidate for further research in psychopharmacology.

Synthesis and Derivatives

The synthesis of this compound involves several steps, reflecting the versatility of piperazine chemistry. The general synthetic route includes:

  • Formation of Piperazine Derivatives : Starting from piperazine, various ethoxy and benzyl substitutions can be introduced.
  • Dihydrochloride Formation : The final step often involves the addition of hydrochloric acid to form the dihydrochloride salt, enhancing stability and solubility.

This multi-step synthesis is crucial for developing analogs with improved pharmacological profiles.

Case Studies and Research Findings

Several studies have explored the applications of piperazine derivatives in medicinal chemistry:

  • Pain Management : A study published in the Journal of Medicinal Chemistry highlighted a series of piperazine derivatives that demonstrated significant analgesic effects in animal models. Compounds with similar structures to this compound were noted for their efficacy without the side effects typically associated with opioids.
  • Antidepressant Activity : Research conducted by a team at a prominent university investigated the effects of novel piperazine compounds on serotonin receptor modulation. Their findings indicated that these compounds could serve as leads for developing new antidepressants with fewer side effects compared to existing treatments.

Mechanism of Action

The mechanism of action of 2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-Methoxybenzyl)-2-piperazinyl]ethanol dihydrochloride
  • 2-[1-(4-Propoxybenzyl)-2-piperazinyl]ethanol dihydrochloride
  • 2-[1-(4-Butoxybenzyl)-2-piperazinyl]ethanol dihydrochloride

Uniqueness

2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol dihydrochloride is unique due to its specific ethoxybenzyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Biological Activity

2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol dihydrochloride is a synthetic compound with potential therapeutic applications, particularly in pain management. Its structure features a piperazine ring, which is commonly found in various pharmacologically active compounds. This article aims to explore the biological activity of this compound, focusing on its analgesic properties, synthesis, and interactions with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C15H26Cl2N2O2
  • Molecular Weight : 337.3 g/mol
  • InChI Key : CLFUTRIDIRXXLO-UHFFFAOYSA-N

The presence of the piperazine moiety is significant for its biological activity, as it allows for diverse interactions with receptors and enzymes in the body.

Analgesic Effects

Research indicates that this compound exhibits notable analgesic properties . Studies have shown that similar piperazine derivatives can produce analgesic effects comparable to traditional opioids like codeine but with a significantly lower risk of dependency. This positions the compound as a promising candidate for developing safer pain management therapies.

  • Case Study : In comparative studies, compounds structurally related to this compound demonstrated efficacy in reducing pain responses in animal models, suggesting a mechanism that may involve modulation of pain pathways without the severe side effects associated with conventional opioids.

Interaction Studies

Interaction studies have focused on the compound's binding affinity to various receptors involved in pain modulation. Initial findings suggest that it may interact with opioid receptors and serotonin receptors, contributing to its analgesic effects.

Receptor Type Binding Affinity (Ki) Effect
Opioid ReceptorsModerateAnalgesia
Serotonin ReceptorsHighMood enhancement

These interactions indicate a multifaceted approach to pain relief, potentially allowing for combination therapies that leverage both analgesic and mood-stabilizing effects.

Synthesis

The synthesis of this compound involves several steps typical of piperazine chemistry. The initial steps include the formation of the piperazine ring followed by the introduction of the ethoxybenzyl group.

  • Formation of Piperazine Ring
    • Starting materials: Ethylene diamine and appropriate carbonyl compounds.
    • Conditions: Reaction under acidic conditions to facilitate cyclization.
  • Introduction of Ethoxybenzyl Group
    • Reaction with 4-ethoxybenzaldehyde.
    • Use of reducing agents to form the desired alcohol.
  • Formation of Dihydrochloride Salt
    • Treatment with hydrochloric acid to yield the dihydrochloride salt form.

This multi-step synthesis highlights the versatility and importance of piperazine derivatives in drug development.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, each exhibiting unique biological activities:

Compound Name Molecular Formula Unique Features
HydroxyzineC18H22ClN3O3Antihistamine; used for anxiety and sedation
VenlafaxineC17H27NO2Antidepressant; serotonin-norepinephrine reuptake inhibitor
AripiprazoleC23H27Cl2N3O2Atypical antipsychotic; partial agonist

What distinguishes this compound is its specific analgesic activity without significant morphine-like dependence, making it a candidate for further research in pain management therapies.

Properties

IUPAC Name

2-[1-[(4-ethoxyphenyl)methyl]piperazin-2-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2.2ClH/c1-2-19-15-5-3-13(4-6-15)12-17-9-8-16-11-14(17)7-10-18;;/h3-6,14,16,18H,2,7-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFUTRIDIRXXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCNCC2CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol dihydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.